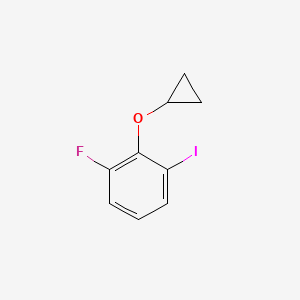

2-Cyclopropoxy-1-fluoro-3-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

2-cyclopropyloxy-1-fluoro-3-iodobenzene |

InChI |

InChI=1S/C9H8FIO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

PGTVEIMJOLJWFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=C2I)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene

Strategic Approaches to Regioselective Synthesis of 2-Cyclopropoxy-1-fluoro-3-iodobenzene

Achieving the desired 1,2,3-substitution pattern of this compound requires a carefully orchestrated sequence of reactions. The order of introduction of the fluoro, iodo, and cyclopropoxy moieties is critical to the success of the synthesis.

A plausible synthetic route commences with a pre-functionalized benzene (B151609) ring, specifically an ortho-iodofluorobenzene derivative. One such strategic precursor is 2-fluoro-3-iodoaniline, which can be synthesized from the commercially available o-fluoroiodobenzene. A patented method describes the introduction of a carboxyl group via ortho-lithiation and subsequent reaction with carbon dioxide, followed by a Curtius rearrangement to yield the aniline. google.com

Alternatively, functionalization of 1-fluoro-3-iodobenzene (B1666204) can be envisioned. nih.gov Directed ortho-metalation, guided by a suitable directing group, could facilitate the introduction of a functional group at the C2 position, which can then be converted to the desired cyclopropoxy group.

A hypothetical synthetic pathway starting from a functionalized precursor is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | o-Fluoroiodobenzene | 1. LDA, THF, -78 °C to rt; 2. CO2 | 2-Fluoro-3-iodo-benzoic acid |

| 2 | 2-Fluoro-3-iodo-benzoic acid | 1. SOCl2; 2. NaN3; 3. Heat; 4. H2O | 2-Fluoro-3-iodoaniline |

| 3 | 2-Fluoro-3-iodoaniline | 1. NaNO2, HBF4; 2. Cu, Heat | 1-Fluoro-2-iodobenzene |

This table presents a hypothetical reaction scheme based on established organic transformations.

The introduction of halogen and fluorine atoms onto an aromatic ring is a fundamental transformation in organic synthesis. mt.commt.com Electrophilic aromatic substitution is a common method for halogenation. frontiersin.org For instance, the iodination of a fluorinated aromatic precursor can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Fluorination can be more challenging. While direct fluorination with F2 is often too reactive and non-selective, modern methods offer milder alternatives. mt.comnih.gov Nucleophilic fluorination, such as the Halex process, involves the displacement of a leaving group by a fluoride (B91410) source. nih.gov Electrophilic fluorinating reagents, like Selectfluor, can also be employed to introduce fluorine onto an electron-rich aromatic ring. quora.com

| Method | Reagent | Substrate Type | Key Features |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Electron-rich aromatics | Mild conditions, good regioselectivity with directing groups. |

| Nucleophilic Fluorination (Halex) | KF, CsF | Activated aryl halides | Industrially relevant, requires electron-withdrawing groups. nih.gov |

| Electrophilic Fluorination | Selectfluor | Electron-rich aromatics | Broad functional group tolerance. |

This table summarizes common halogenation and fluorination methods in aryl synthesis. mt.comnih.gov

Catalytic Approaches to C-O Bond Formation for the Cyclopropoxy Group

The formation of the aryl ether bond between the benzene ring and the cyclopropyl (B3062369) group is a key step in the synthesis of the target molecule. Modern catalytic methods have largely superseded classical methods like the Ullmann condensation due to their milder reaction conditions and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, are powerful tools for C-O bond formation. organic-chemistry.orgwikipedia.orgjk-sci.comyoutube.com This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com In the context of synthesizing this compound, this would involve the reaction of a 2-halo-1-fluoro-3-iodobenzene precursor with cyclopropanol (B106826). The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Copper-catalyzed methods also offer a viable alternative for aryl ether synthesis. frontiersin.org While historically requiring harsh conditions, recent advances have led to the development of more efficient copper-based catalytic systems that operate under milder conditions.

| Catalyst System | Aryl Substrate | Alcohol | Key Advantages |

| Pd(OAc)2 / Buchwald Ligand | Aryl Bromide/Iodide | Cyclopropanol | High functional group tolerance, mild conditions. organic-chemistry.orgwikipedia.org |

| CuI / Phenanthroline Ligand | Aryl Iodide | Cyclopropanol | Cost-effective metal catalyst. frontiersin.org |

This table highlights representative transition metal catalyst systems for aryl etherification.

While transition metal catalysis is dominant for C-O bond formation, organocatalysis offers complementary strategies, particularly for the construction of the cyclopropane (B1198618) ring itself if a synthetic route involving its formation on a pre-existing aromatic scaffold is considered. soton.ac.uk For instance, organocatalytic Michael addition-initiated ring closure reactions can be employed to construct cyclopropanes from α,β-unsaturated compounds and stabilized ylides. mdpi.commdpi.com

While not directly forming the C-O bond, these methods could be integrated into a synthetic strategy where the cyclopropanol precursor is synthesized using organocatalysis before being coupled to the aromatic ring.

Stereochemical Control in the Synthesis of Cyclopropoxy-Substituted Benzenes

The introduction of a cyclopropoxy group onto a benzene ring with stereochemical control can be approached through two principal strategies: diastereoselective and enantioselective synthesis. These methods are crucial for obtaining specific stereoisomers, which may exhibit distinct physical, chemical, and biological properties.

Diastereoselective and Enantioselective Synthetic Routes

Diastereoselective and enantioselective approaches are fundamental in asymmetric synthesis. Diastereoselective reactions create a new stereocenter under the influence of an existing one within the molecule, leading to the preferential formation of one diastereomer over others. Enantioselective synthesis, on the other hand, involves the formation of a chiral product from an achiral or racemic substrate, resulting in an excess of one enantiomer.

In the context of synthesizing chiral cyclopropoxy-substituted benzenes, these strategies are often employed in the cyclopropanation step. For instance, the reaction of a substituted phenol (B47542) with a cyclopropylating agent can be rendered stereoselective by the presence of a chiral catalyst or by attaching a chiral auxiliary to the substrate.

One common method for the synthesis of cyclopropanes is the Simmons-Smith reaction and its variants, which can be adapted for asymmetry. nih.govchem-station.com The directed cyclopropanation of allylic alcohols, guided by a chiral auxiliary or catalyst, can produce cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.gov While not directly forming a cyclopropoxybenzene, the principles of stereocontrol are transferable. For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of the cyclopropanation reaction, after which the auxiliary is removed to yield the enantiomerically enriched product. nih.gov

Recent advancements have focused on the development of catalytic asymmetric methods for the synthesis of chiral cyclopropanes. organic-chemistry.org Rhodium(III) complexes, for example, have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Such catalytic systems offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries.

The following table summarizes representative data for diastereoselective and enantioselective cyclopropanation reactions found in the literature, which, while not specific to this compound, illustrate the levels of stereocontrol achievable with different methodologies.

| Reaction Type | Substrate Type | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Diastereoselective Cyclopropanation | Acyclic Allylic Alcohols | gem-dizinc carbenoid | High | N/A |

| Enantioselective Cyclopropanation | Electron-deficient Alkenes | Rh₂(S-TCPTAD)₄ | High | up to 98% |

| Enantioselective Cyclopropanation | Sulfoxonium Ylides | Chiral Rh(III) Complex | >20:1 | up to 99% |

| Diastereoselective Synthesis | α,β-Unsaturated Esters | (-)-8-Phenylmenthol (B56881) | High | N/A |

Chiral Auxiliary and Ligand-Based Approaches

The use of chiral auxiliaries and chiral ligands represents two powerful and widely employed strategies for achieving stereocontrol in the synthesis of cyclopropoxy-substituted benzenes.

Chiral Auxiliary-Based Approaches:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a variety of stereoselective transformations, including alkylations and aldol (B89426) reactions, which can be precursors to cyclopropane formation. wikipedia.orgyoutube.combath.ac.uk For the synthesis of a cyclopropoxybenzene, a chiral auxiliary could be attached to a precursor of the cyclopropyl group or to the phenolic substrate to control the facial selectivity of the cyclopropanation reaction.

For example, the use of (-)-8-phenylmenthol as a chiral auxiliary in reactions with α,β-unsaturated esters has been shown to afford cyclopropyl esters with high diastereoselectivity. nih.gov This approach could be conceptually applied to the synthesis of a chiral cyclopropoxybenzene by first preparing a chiral cyclopropanecarboxylic acid ester, followed by its conversion to the corresponding cyclopropoxy group attached to the aromatic ring.

Ligand-Based Approaches:

In this strategy, a chiral ligand coordinates to a metal catalyst to create a chiral environment that promotes the formation of one enantiomer of the product over the other. This catalytic approach is often more efficient than using stoichiometric chiral auxiliaries.

Phosphinooxazoline (PHOX) ligands are a versatile class of P,N-ligands that have been successfully employed in a range of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylations and Heck reactions. beilstein-journals.orgresearchgate.netnih.govsigmaaldrich.comnih.gov The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a given transformation. nih.gov In the context of synthesizing this compound, a chiral PHOX ligand could be used in a metal-catalyzed O-cyclopropylation of 2-fluoro-3-iodophenol.

Salen complexes, which are tetradentate Schiff base ligands, are another important class of chiral ligands. nih.govrsc.org Chiral cobalt-salen complexes, for instance, have demonstrated remarkable reactivity in various asymmetric catalytic reactions. nih.gov These complexes could potentially be employed in the asymmetric cyclopropanation of a suitable precursor to introduce the cyclopropoxy group with high enantioselectivity.

The following interactive data table provides examples of chiral auxiliaries and ligands used in stereoselective cyclopropanation reactions, showcasing the high levels of stereocontrol that can be achieved.

| Approach | Chiral Auxiliary/Ligand | Metal Catalyst | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | N/A (Stoichiometric) | Asymmetric Alkylation | High | High |

| Chiral Auxiliary | (-)-8-Phenylmenthol | N/A (Stoichiometric) | Diastereoselective Cyclopropanation | High | N/A |

| Chiral Ligand | PHOX | Palladium | Asymmetric Allylic Alkylation | N/A | up to 97% |

| Chiral Ligand | Salen | Cobalt | Asymmetric Cyclopropanation | Variable | High |

| Chiral Ligand | (R)-SEGPHOS | Iridium | Carbonyl (α-Cyclopropyl)allylation | Good anti-selectivity | Exceptional |

Mechanistic Investigations into the Chemical Behavior of 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene

Elucidation of Reaction Pathways Involving the Cyclopropoxy Group

The cyclopropoxy moiety is a key determinant of the molecule's reactivity, primarily due to the significant ring strain of the three-membered ring. nih.gov This strain makes the cyclopropane (B1198618) ring susceptible to cleavage under various conditions, leading to ring-opening or ring-expansion reactions. These transformations can proceed through different mechanistic pathways, most notably involving carbocationic or radical intermediates. beilstein-journals.orgrsc.org

Mechanisms of Cyclopropane Ring-Opening and Ring-Expansion

The ring-opening of the cyclopropyl (B3062369) group in 2-Cyclopropoxy-1-fluoro-3-iodobenzene can be initiated by electrophilic, nucleophilic, or radical attacks. The high ring strain of approximately 27 kcal/mol in cyclopropane facilitates the cleavage of its C-C bonds.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the ether oxygen of the cyclopropoxy group can be protonated or coordinated. This activation weakens the adjacent C-O bond and promotes the cleavage of a cyclopropane C-C bond to relieve ring strain, typically forming a stabilized carbocation intermediate. rsc.orgstackexchange.com The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.

Radical-Mediated Ring-Opening: Free radical reactions provide another major pathway for cyclopropane ring modification. nih.gov A radical initiator can trigger the formation of a cyclopropylcarbinyl radical. This intermediate is known to undergo rapid ring-opening via β-scission to form a more stable homoallylic radical. rsc.org This process is often thermodynamically favorable and can be utilized in various synthetic transformations. beilstein-journals.orgrsc.org For instance, oxidative radical ring-opening can be mediated by metallic reagents like Mn(OAc)₃ or Ag(II) salts. beilstein-journals.org

Ring-Expansion: Under certain conditions, particularly those involving carbocationic intermediates, the cyclopropyl ring can undergo expansion. For example, a Cloke-Wilson rearrangement can occur, involving a tandem ring-opening/recyclization process to form larger ring systems like 2,3-dihydrofurans. organic-chemistry.org

The following table summarizes potential pathways for the modification of the cyclopropoxy group.

| Pathway Type | Initiator/Reagent | Key Intermediate | Potential Product Type |

| Acid-Catalyzed | Brønsted Acid (e.g., H₃PO₄), Lewis Acid (e.g., Yb(OTf)₃) | Carbocation / Oxonium Ion rsc.orgorganic-chemistry.orgresearchgate.net | Ring-opened alcohols, ethers, or expanded heterocycles |

| Radical-Mediated | Radical Initiator (e.g., AIBN), Oxidizing Agent (e.g., Mn(OAc)₃) | Cyclopropylcarbinyl Radical, Homoallylic Radical beilstein-journals.orgrsc.org | Homoallylic halides, alcohols, or cyclized products |

| Transition Metal-Catalyzed | Palladium (Pd), Copper (Cu) complexes | Metallacyclobutene rsc.orgnih.gov | Alkenes, functionalized dienes, or cross-coupled products |

Investigation of Carbocationic or Radical Intermediates

The specific intermediate formed during the reaction of the cyclopropoxy group is highly dependent on the reaction conditions.

Carbocationic Intermediates: These are typically generated under acidic conditions. rsc.org The protonation of the ether oxygen facilitates the heterolytic cleavage of a cyclopropane bond, leading to a carbocation. The stability of this carbocation is a crucial factor in determining the reaction's outcome. The presence of the electron-donating oxygen atom can stabilize an adjacent positive charge, influencing which C-C bond of the cyclopropane ring is cleaved. Such carbocation-initiated processes are central to rearrangements like the Cloke-Wilson rearrangement. organic-chemistry.org

Radical Intermediates: In contrast, radical intermediates are formed under conditions that promote homolytic bond cleavage, such as in the presence of radical initiators or through photoredox catalysis. beilstein-journals.orgrsc.org The addition of a radical to the aromatic ring or abstraction of a hydrogen atom can lead to subsequent reactions involving the cyclopropoxy group. A common pathway involves the formation of a cyclopropyl-substituted carbon radical, which rapidly rearranges to a more stable alkyl radical through ring-opening. nih.govbeilstein-journals.org This process is a cornerstone of many oxidative radical ring-opening and cyclization reactions of cyclopropane derivatives. beilstein-journals.orgnih.gov

Role of Fluorine and Iodine in Directing Chemical Transformations

The fluorine and iodine atoms attached to the benzene (B151609) ring exert significant electronic effects that influence the ring's reactivity and the regioselectivity of its transformations.

Influence of Halogen Substituents on Aromatic Reactivity

Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect that overwhelmingly dominates its +M effect. Consequently, it strongly deactivates the aromatic ring towards EAS. quora.comquora.com

Iodine: Iodine is the least electronegative of the common halogens. Its -I effect is considerably weaker than that of fluorine. While its +M effect is also diminished due to poor 2p-5p orbital overlap with carbon, the weaker inductive effect makes iodobenzene (B50100) more reactive towards EAS than fluorobenzene (B45895). quora.compearson.com

Therefore, the general order of reactivity for halobenzenes in electrophilic aromatic substitution is Iodobenzene > Bromobenzene > Chlorobenzene > Fluorobenzene. pearson.com Despite being deactivating, both halogens are ortho, para-directors because their resonance effect, which donates electron density, is most pronounced at these positions, stabilizing the carbocation intermediate formed during the reaction. quora.com

The table below compares the electronic effects and relative reactivity of fluorobenzene and iodobenzene.

| Halobenzene | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Ring | Relative Reactivity in EAS |

| Fluorobenzene | Strong | Weak | Strongly Deactivating | Least Reactive |

| Iodobenzene | Weak | Weak | Deactivating | Most Reactive (among halogens) quora.compearson.com |

Mechanistic Studies of Halogen-Mediated Oxidative Processes

The iodine atom in this compound is a site for oxidative transformations. Aryl iodides can be oxidized to form hypervalent iodine(III) species (λ³-iodanes), such as aryl-λ³-iodane groups or diaryliodonium salts. nih.govresearchgate.net These hypervalent iodine compounds are versatile, environmentally friendly oxidizing agents used in a wide array of chemical transformations. researchgate.netchemrxiv.org

The oxidation of the aryl iodide can be achieved using various oxidants, and even aerobically by intercepting intermediates from aldehyde autoxidation. chemrxiv.orgresearchgate.net Once formed, the hypervalent iodine(III) center can act as an excellent leaving group (hypernucleofuge) or participate in reductive elimination, enabling the formation of new C-C and C-heteroatom bonds without the need for transition metals. nih.gov These reagents can be used to introduce various functional groups, including other halogens, onto aromatic systems. researchgate.net This reactivity opens pathways for further functionalization of the molecule, potentially leading to oxidative cyclizations or rearrangements involving the other substituents.

Catalyst-Substrate Interactions in this compound Reactions

The carbon-iodine bond is the most reactive site on the molecule for many transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations due to the relative weakness of the C-I bond, which facilitates oxidative addition to the metal catalyst. rsc.org

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of this compound. rsc.org This step is generally faster for aryl iodides compared to aryl bromides or chlorides. Following this initial activation, the resulting Aryl-Pd(II)-I complex undergoes subsequent steps like transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.orgresearchgate.net

The cyclopropoxy and fluoro substituents play crucial roles by modifying the electronic properties of the aryl iodide. Their electron-withdrawing or -donating nature can influence the rate of oxidative addition and other steps in the catalytic cycle. While the primary interaction is between the catalyst and the C-I bond, these adjacent groups can also have secondary interactions with the metal center or its ligands, potentially affecting the reaction's selectivity and efficiency. For instance, copper-catalyzed systems are also highly effective for C-N and C-S cross-coupling reactions with aryl iodides. acs.orgresearchgate.net

The table below lists common catalyst systems used for cross-coupling reactions involving aryl iodides.

| Reaction Type | Catalyst System (Example) | Coupling Partner |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Organoboron reagent (e.g., Ar-B(OH)₂) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal Alkyne (e.g., Ph-C≡CH) beilstein-journals.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Amine (e.g., R₂NH) rsc.org |

| C-S Coupling | CuO Nanoparticles or Cu(I) complexes | Thiol (e.g., Ar-SH) acs.orgresearchgate.net |

Based on the comprehensive search conducted, there is currently no specific scientific literature available detailing the mechanistic investigations into the chemical behavior of This compound for the outlined topics. Research focusing on the mechanistic role of palladium catalysis, hypervalent iodine chemistry, or insights from kinetic isotope effects and intermediate trapping specifically for this compound could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for "this compound." The general principles of these mechanistic areas are well-established for other aryl iodides, but applying them to this specific molecule without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

Reactivity and Chemical Transformations of 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene

Transformations at the Iodo Substituent

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the iodo group the primary site for a variety of synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

2-Cyclopropoxy-1-fluoro-3-iodobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the aryl iodide. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. For this compound, a Sonogashira coupling would introduce an alkynyl group at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. Given the steric hindrance from the adjacent cyclopropoxy group, the choice of a bulky phosphine (B1218219) ligand on the palladium catalyst may be crucial for achieving high yields. The reaction can be performed under mild conditions, often at room temperature, which is advantageous for preserving the integrity of the cyclopropoxy and fluoro substituents.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. This compound can be readily coupled with various organoboron reagents under Suzuki conditions. The reactivity of aryl iodides in Suzuki couplings is significantly higher than that of aryl bromides or chlorides, allowing for selective transformations. For instance, coupling with cyclopropylboronic acid would yield a cyclopropyl-substituted benzene (B151609) derivative, a motif of interest in medicinal chemistry.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction would allow for the introduction of a substituted alkene at the C-3 position of this compound. The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. The regioselectivity of the Heck reaction on the alkene partner is influenced by both electronic and steric factors.

Below is a table summarizing the expected cross-coupling reactions of this compound.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-2-cyclopropoxy-1-fluorobenzene |

| Suzuki | Organoboron Reagent | Pd(0) catalyst, Base | 3-Aryl/Alkenyl-2-cyclopropoxy-1-fluorobenzene |

| Heck | Alkene | Pd(0) catalyst, Base | 3-(Substituted vinyl)-2-cyclopropoxy-1-fluorobenzene |

The iodine atom in this compound can be involved in functionalizations beyond cross-coupling reactions. Hypervalent iodine reagents, for example, can be synthesized from aryl iodides and used in a variety of oxidative transformations. These reagents are known for their electrophilic character and can facilitate reactions such as alkynylation, azidation, and cyanation.

Furthermore, the redox potential of the aryl iodide allows for its participation in radical reactions. For instance, under photoredox catalysis, aryl iodides can be reduced to form aryl radicals, which can then engage in various C-C and C-heteroatom bond-forming reactions.

Reactions Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent generally less reactive than the iodo group. However, its presence significantly influences the electronic properties of the aromatic ring and can be a site for specific transformations.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Traditionally, SNAr reactions require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. This compound lacks such strong electron-withdrawing groups; the cyclopropoxy group is electron-donating, and the iodo group has a weak electron-withdrawing inductive effect. Therefore, this compound is considered a "non-activated" aryl fluoride (B91410), and SNAr reactions at the fluoro substituent are expected to be challenging under classical conditions.

However, recent advances in organic synthesis have enabled SNAr reactions on unactivated fluoroarenes through methods such as organic photoredox catalysis. This approach involves the generation of a cation radical from the fluoroarene, which significantly accelerates the nucleophilic attack. A variety of nucleophiles, including azoles, amines, and carboxylic acids, can be employed under these mild conditions. For this compound, this would allow for the selective replacement of the fluorine atom, provided a suitable photocatalyst and reaction conditions are chosen.

The fluorine atom can act as a directing group in transition metal-catalyzed C-H functionalization reactions. The reactivity of C-H bonds ortho to a fluorine substituent is enhanced relative to meta and para positions. This "ortho-fluorine effect" is attributed to both electronic and steric factors.

In the case of this compound, the fluorine atom at the C-1 position can direct the functionalization of the C-H bond at the C-2 position. However, the presence of the bulky cyclopropoxy group at C-2 and the iodo group at C-3 would likely lead to significant steric hindrance, potentially favoring functionalization at the less hindered C-6 position. The outcome of such a reaction would depend on the specific catalyst and reaction conditions employed. This directing effect opens up possibilities for introducing a fourth substituent onto the aromatic ring with high regioselectivity.

Chemical Behavior of the Cyclopropoxy Group

The cyclopropoxy group is generally stable under a variety of reaction conditions. The cyclopropyl (B3062369) ring itself is known to be resistant to cleavage due to its high strain energy. However, under certain conditions, particularly those involving strong acids or photoredox catalysis with specific substrates, the cyclopropane (B1198618) ring can undergo cleavage.

In the context of the reactions discussed above, the cyclopropoxy group is expected to remain intact during most transformations at the iodo and fluoro substituents, especially under the mild conditions often employed in modern cross-coupling and C-H functionalization reactions. The stability of the cyclopropoxy group is an important feature, as it allows for the synthesis of complex molecules containing this unique structural motif.

Regioselective Ring-Opening Reactions

The strained three-membered ring of this compound is a key site of reactivity. Ring-opening reactions can proceed through various mechanisms, including acid-catalyzed, oxidative, and transition-metal-mediated pathways. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the aromatic ring.

In the presence of a Brønsted acid catalyst in a polar solvent like hexafluoroisopropanol (HFIP), monosubstituted arylcyclopropanes can undergo ring-opening hydroarylation. nih.gov For this compound, protonation of the cyclopropane ring would likely lead to a carbocationic intermediate. The stability of this carbocation would direct the regioselectivity of the subsequent nucleophilic attack. Given the electron-donating nature of the cyclopropoxy group and the electron-withdrawing effects of the fluorine and iodine atoms, the position of carbocation formation and the subsequent ring-opening will be a subject of intricate electronic control.

Oxidative ring-opening presents another viable pathway. For instance, cyclopropyl silyl (B83357) ethers are known to undergo spontaneous ring-opening upon oxidation. nih.govnih.govunifr.ch While this compound is not a silyl ether, the principle of oxidative C-C bond cleavage can be extrapolated. Reagents that can facilitate single-electron transfer could initiate the formation of a radical cation, leading to the cleavage of one of the cyclopropane C-C bonds.

Palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have been shown to yield α,β-unsaturated ketones stereoselectively. rsc.org While the target molecule lacks a ketone functionality, this reactivity highlights the potential for transition metal catalysis to mediate the ring-opening of the cyclopropane in this compound, potentially leading to functionalized aromatic compounds.

| Reaction Type | Reagents/Conditions | Potential Products | Key Features |

| Acid-Catalyzed Hydroarylation | Brønsted Acid (e.g., TfOH), HFIP | 1,3-Diarylpropanes | Regioselectivity influenced by substituent electronics. |

| Oxidative Ring-Opening | Oxidizing Agent (e.g., DDQ) | Functionalized propenylbenzenes | Proceeds via radical cation intermediates. |

| Transition-Metal-Catalyzed | Pd(OAc)2/Ligand | Substituted allylbenzenes | Potential for high stereoselectivity. |

Rearrangement Reactions and Skeletal Transformations

The strained cyclopropane ring in this compound can also participate in various rearrangement reactions, leading to skeletal transformations and the formation of new ring systems.

One such possibility is a Cloke-Wilson type rearrangement. This rearrangement is known for aryl cyclopropyl ketimines, which undergo ring expansion to form 2-tolylpyrrolines. acs.org While the subject molecule is not a ketimine, derivatization of the aromatic ring or transformation of the cyclopropoxy group could potentially lead to substrates amenable to similar rearrangements.

Thermal rearrangements of cyclopropane derivatives are also well-documented. For instance, {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and -selanes undergo thermal rearrangement to yield (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes and -selanes, respectively. researchgate.net This suggests that under thermal conditions, this compound or its derivatives could undergo skeletal reorganization.

Furthermore, rearrangements of cycloalkenyl aryl ethers, which share the ether linkage to a cyclic system, can proceed through Claisen and Cope rearrangements to yield substituted phenols. nih.gov This highlights the potential for the cyclopropoxy group to participate in sigmatropic rearrangements under appropriate conditions.

| Rearrangement Type | Key Intermediate/Substrate | Potential Product | Driving Force |

| Cloke-Wilson Rearrangement | Imine or related derivative | Pyrrolidine derivatives | Relief of ring strain |

| Thermal Rearrangement | Unsaturated cyclopropane derivative | Open-chain diene | Formation of a more stable system |

| Sigmatropic Rearrangement | Aryl cyclopropyl ether | Substituted phenol (B47542) | Favorable orbital overlap |

Functionalization of the Cyclopropane Ring System

Beyond ring-opening and rearrangement, the cyclopropane ring itself can be functionalized. The unique electronic properties of the cyclopropane ring, often described as having partial double-bond character, allow it to participate in reactions typically associated with alkenes.

Rhodium-catalyzed enantioselective aryl C–H bond cyclopropylation has been demonstrated as a method to construct cyclopropane rings using aryl C–H bonds. acs.org While this describes the formation of a cyclopropane ring, the reverse reaction or related C-H functionalization on the existing cyclopropane ring of this compound could be envisioned with appropriate catalytic systems.

The synthesis and chemistry of fluorinated aryl cyclopropanes have been explored, including the introduction of fluorine into the cyclopropane ring. researchgate.netnih.gov This suggests that the cyclopropane ring of the title compound could potentially undergo further fluorination or other halogenation reactions.

Furthermore, the development of novel methods for cyclopropane installation and functionalization is an active area of research. digitellinc.com These emerging methodologies could provide new avenues for the selective modification of the cyclopropane moiety in this compound.

| Functionalization | Methodology | Potential Outcome | Significance |

| C-H Activation | Transition Metal Catalysis | Introduction of new substituents on the cyclopropane ring | Increases molecular complexity |

| Halogenation | Electrophilic Halogenating Agents | Synthesis of halogenated cyclopropane derivatives | Modulates biological activity |

| Cross-Coupling | Palladium or Copper Catalysis | Formation of C-C or C-heteroatom bonds at the cyclopropane ring | Access to novel analogues |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of multiple reactive sites in this compound—the cyclopropane ring and the carbon-iodine bond—opens up possibilities for tandem and cascade reactions. These sequences, where multiple bonds are formed in a single operation, offer an efficient route to complex molecular architectures.

A plausible tandem reaction could involve an initial cross-coupling reaction at the iodo position, followed by an intramolecular reaction involving the newly introduced group and the cyclopropane ring. For instance, a Heck-type reaction could introduce a vinyl group, which could then participate in a subsequent cyclization or rearrangement with the cyclopropane.

Mechanistic insights into the tandem Heck–ring-opening of cyclopropyldiol derivatives have been reported, showcasing the potential for palladium catalysis to orchestrate a sequence of C-C bond formation and ring cleavage. nih.gov Similarly, iodine-catalyzed oxidative tandem annulation of 1,6-enynes demonstrates the utility of iodine in mediating complex cyclization cascades. rsc.org

Lewis acid-promoted cascade reactions of cyclopropenes have been utilized for the stereoselective synthesis of cyclic ethers and oxaspirolactones. rsc.org This suggests that a Lewis acid could activate the cyclopropane ring in this compound towards a cascade process, potentially involving the fluoro or iodo substituents.

| Tandem/Cascade Process | Key Steps | Potential Product Class | Catalyst/Promoter |

| Cross-Coupling/Ring-Opening | Suzuki/Heck coupling followed by intramolecular cyclization | Fused or spirocyclic aromatic compounds | Palladium catalyst |

| Oxidative Annulation | Radical addition and tandem cyclization | Polycyclic aromatic systems | Iodine/TBHP |

| Lewis Acid-Mediated Cascade | Cyclopropane activation and intramolecular trapping | Fused heterocyclic systems | Lewis acid (e.g., Bi(OTf)3) |

Computational and Theoretical Investigations of 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. bhu.ac.in By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices, offering a balance between computational cost and accuracy. sapub.orgfrontiersin.org

The reactivity of 2-Cyclopropoxy-1-fluoro-3-iodobenzene is largely dictated by the strength of its covalent bonds and the nature of its frontier molecular orbitals (FMOs).

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a bond homolytically. In this molecule, the Carbon-Iodine (C–I) bond is anticipated to be the weakest due to the large size of the iodine atom and the relatively low overlap of its orbitals with the carbon sp² hybrid orbital. DFT calculations are a reliable method for predicting BDEs. nih.govmdpi.com The BDE of the C–I bond in this specific molecule would be influenced by the other substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which can influence the strength of adjacent bonds. quora.com Conversely, the cyclopropoxy group is generally considered an electron-donating group through resonance. Computational studies on substituted halobenzenes show that electron-withdrawing groups tend to strengthen the C-X bond, while electron-donating groups may weaken it. acs.org Therefore, a precise BDE value for the C-I bond in this compound would result from a complex interplay of these electronic effects.

| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |

|---|---|---|

| C₆H₅–F | 523 | 125.0 |

| C₆H₅–Cl | 402 | 96.1 |

| C₆H₅–Br | 339 | 81.0 |

| C₆H₅–I | 272 | 65.0 |

Frontier Molecular Orbitals (FMOs): According to FMO theory, a molecule's reactivity is primarily governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com DFT calculations can map the distribution and energy levels of these orbitals. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the p-orbitals of the oxygen and iodine atoms. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring, with its energy level lowered by the presence of the electronegative fluorine and iodine atoms. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. sapub.org

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). youtube.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier of the reaction. scm.com

For a molecule like this compound, which is a substituted aryl iodide, a common reaction is palladium-catalyzed cross-coupling. iciq.org Theoretical studies on such reactions involve:

Geometry Optimization: Calculating the lowest energy structures for all reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that reactant and product structures have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency corresponding to the motion along the reaction coordinate. researchgate.netberkeley.edu

Energetic Profiling: Determining the relative free energies (ΔG) of all species to construct a complete reaction energy profile. This profile reveals whether a reaction is thermodynamically favorable (exergonic) and what the kinetic barriers are.

Computational studies on the oxidative addition of substituted iodobenzenes to a Pd(0) complex, a key step in many cross-coupling cycles, have shown that electron-withdrawing substituents can make the reaction more exergonic. researchgate.net

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms, or conformation, significantly impacts a molecule's physical properties and reactivity. For this compound, the orientation of the substituents relative to the benzene ring is of primary interest.

The presence of bulky (Iodine) and highly electronegative (Fluorine) substituents ortho to each other and to the cyclopropoxy group introduces significant steric and electronic interactions. These interactions can lead to distortions from a perfectly planar benzene ring geometry. DFT optimization would likely reveal slight out-of-plane bending of the C-F and C-I bonds to minimize steric repulsion. The gauche effect, an observed preference for a gauche conformation in certain fluorinated organic molecules, arises from a complex interplay of hyperconjugation and steric (Pauli) repulsion. nih.gov Such stereoelectronic effects, driven by the fluorine atom, could influence the local geometry and electronic structure of the aromatic ring.

The cyclopropoxy group, similar to other alkoxy or alkyl groups on a benzene ring, can adopt different rotational conformations (rotamers). Computational studies on arylcyclopropanes have identified two primary conformations: the "bisected" and the "perpendicular". researchgate.netacs.org In the bisected conformation, the C-O bond lies in the plane of the aromatic ring, maximizing conjugation between the cyclopropyl (B3062369) group's Walsh orbitals and the ring's π-system. wikipedia.orgstackexchange.com In the perpendicular conformation, this plane is orthogonal to the benzene ring.

For this compound, the preferred conformation would be a balance between maximizing electronic stabilization and minimizing steric hindrance with the adjacent iodine and fluorine atoms. DFT calculations can determine the relative energies of these rotamers and the energy barriers for rotation around the C(aryl)-O bond. It is plausible that steric clash with the ortho-substituents would force the cyclopropoxy group into a non-bisected, twisted conformation as the lowest energy state. nih.gov

| Conformer | Dihedral Angle (I–C₃–C₁–O) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Bisected | 180° | +2.5 | High steric strain with Iodine. |

| Perpendicular | 90° | +1.0 | Reduced steric strain but less electronic stabilization. |

| Twisted (Optimized) | ~120° | 0.0 | Compromise between steric and electronic effects. |

Computational Modeling of Catalytic Cycles and Reaction Selectivity

Aryl iodides are common substrates in metal-catalyzed cross-coupling reactions used to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.orgnih.gov Computational modeling is a powerful tool for understanding the complex mechanisms of these catalytic cycles and for predicting selectivity. iciq.org

A hypothetical catalytic cycle, such as a Suzuki-Miyaura coupling of this compound with an organoboron reagent, can be modeled step-by-step using DFT. The primary stages of the cycle are:

Oxidative Addition: The C-I bond of the substrate adds to a low-valent metal center (e.g., Pd(0)). DFT calculations can model the transition state for this step and determine its energy barrier, which is often rate-determining. researchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the metal center.

Reductive Elimination: The two organic groups couple and are eliminated from the metal center, forming the final product and regenerating the catalyst.

Synthetic Applications and Derivative Chemistry of 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene

Utilization as a Versatile Building Block in Organic Synthesis

As a trifunctionalized arene, 2-Cyclopropoxy-1-fluoro-3-iodobenzene offers multiple reaction sites. The iodine atom is the primary handle for synthetic manipulation, readily participating in a range of cross-coupling and metal-halogen exchange reactions. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, making it an essential intermediate in multi-step synthetic campaigns.

The primary application of this compound is in the synthesis of highly substituted aromatic and heterocyclic compounds. The iodine atom can be readily converted into other functional groups, most notably a boronic acid, which then serves as a versatile partner in palladium-catalyzed cross-coupling reactions.

A key example is its use in the synthesis of pyrimidine (B1678525) derivatives intended for the treatment of autoimmune and inflammatory diseases. In this context, the iodoarene is first transformed into an organoboron reagent, which is then coupled with a halogenated pyrimidine core. This sequence effectively installs the 2-cyclopropoxy-1-fluorophenyl group onto the heterocyclic scaffold, a critical step in building the final active pharmaceutical ingredient.

The ability to introduce the 2-cyclopropoxy-1-fluorophenyl motif is crucial for building complex molecules with specific three-dimensional structures required for biological activity. The compound acts as a foundational piece upon which further complexity is built. For instance, after its incorporation into a heterocyclic core via a Suzuki coupling reaction, other peripheral groups on the heterocycle can be modified to fine-tune the molecule's properties. This step-wise construction, enabled by the reactivity of intermediates derived from this compound, is fundamental to creating sophisticated molecular entities for pharmaceutical research.

Preparation of Advanced Intermediates and Scaffolds

The conversion of this compound into other reactive intermediates is a key strategy in its application. These advanced intermediates, or scaffolds, are designed for subsequent, efficient elaboration into a range of target molecules.

A pivotal transformation is the preparation of (2-cyclopropoxy-1-fluorophenyl)boronic acid. This is achieved through a lithium-iodine exchange reaction at low temperatures, followed by quenching the resulting aryllithium species with an electrophilic boron source like triisopropyl borate. The resulting boronic acid is a stable, crystalline solid that serves as a more versatile coupling partner than the parent iodoarene for certain applications.

| Intermediate Synthesis | |

| Starting Material | This compound |

| Reaction | Lithium-Halogen Exchange followed by Borylation |

| Key Reagents | n-Butyllithium, Triisopropyl borate |

| Product | (2-cyclopropoxy-1-fluorophenyl)boronic acid |

| Application | Suzuki Coupling Reactions |

While the primary reactivity of this compound is centered on the carbon-iodine bond, the cyclopropane (B1198618) ring itself represents a potential site for modification. In broader chemical literature, cyclopropane rings, particularly those in donor-acceptor systems, can undergo ring-opening reactions when treated with electrophiles or under superacid conditions. nih.gov Such reactions can be initiated by protonation or interaction with Lewis acids, leading to the formation of functionalized acyclic structures. However, specific examples of such modifications being performed on this compound are not prominently featured in available research, which prioritizes the reactivity of the aryl iodide.

The existing fluoro and iodo substituents on the benzene (B151609) ring dictate the regiochemistry of its reactions. While the iodine is typically the site of reaction, synthetic strategies could, in principle, be devised to alter this pattern. For example, electrophilic aromatic substitution on a derivative could introduce additional halogen atoms, or a different starting material could be used to place the cyclopropoxy group in a different position relative to the halogens. The synthesis of isomers such as 2-Cyclopropoxy-1-fluoro-4-iodobenzene and 2-Cyclopropoxy-4-fluoro-1-iodobenzene highlights the accessibility of different halogenation patterns within this class of compounds. beilstein-journals.orgwikipedia.org However, post-synthetic modification of the halogenation pattern of this compound itself is not a commonly documented application.

Enabling New Reaction Pathways through Substrate Design

The specific arrangement of substituents in this compound is a deliberate element of substrate design. The fluorine atom, being a small and highly electronegative group, influences the electronic properties of the benzene ring and can direct the regioselectivity of metallation reactions. The bulky cyclopropoxy group can exert steric influence, potentially favoring certain reaction pathways or rotameric conformations in the final molecule. The ortho-relationship between the fluorine and the reactive iodine site is particularly significant. This arrangement allows the fluorine to exert a strong inductive effect, which can modulate the reactivity of the carbon-iodine bond in cross-coupling and metal-halogen exchange reactions. While the compound is primarily used in well-established reaction types like Suzuki couplings, its tailored design ensures these reactions proceed with high efficiency and selectivity, which is critical for the synthesis of complex target molecules.

Future Research Directions and Perspectives on 2 Cyclopropoxy 1 Fluoro 3 Iodobenzene Chemistry

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The adoption of flow chemistry for the synthesis and derivatization of 2-cyclopropoxy-1-fluoro-3-iodobenzene represents a significant step towards more sustainable and efficient chemical manufacturing. mdpi.com Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and reduced waste generation. mdpi.comrsc.org The synthesis of related building blocks has already demonstrated the advantages of flow processes, which allow for rapid library generation and process scalability. mdpi.comrsc.org

Sustainable synthesis strategies extend beyond flow chemistry. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) as a replacement for traditional solvents like THF, and the development of catalyst systems that are reusable or operate in aqueous media are key research goals. rsc.orgmdpi.com Methodologies that minimize the generation of stoichiometric byproducts, for example, through C-H activation strategies targeting the aromatic backbone, will be a major focus.

The following table compares batch versus flow processing for potential transformations of this compound.

| Feature | Batch Processing | Continuous-Flow Processing |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and concentration gradients. | Highly efficient, allowing for precise control and reproducibility. |

| Safety | Handling of hazardous reagents or unstable intermediates at large scale poses significant risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. |

| Scalability | Often problematic ("scale-up" issues). | Scalability is achieved by extending operation time ("scale-out"), simplifying the transition from lab to production. mdpi.com |

| Process Optimization | Time-consuming, requiring multiple discrete experiments. | Rapid optimization is possible through automated systems and sequential experimentation. |

| Waste Generation | Can be significant due to workup procedures and lower yields. | Often results in higher yields and reduced solvent usage, leading to a lower E-factor (Environmental Factor). mdpi.com |

Development of Asymmetric Syntheses for Enantioenriched Derivatives

While this compound itself is achiral, its transformation into chiral derivatives is a key objective for applications in medicinal chemistry and materials science. Future research will focus on developing asymmetric methods to introduce chirality. This could involve the enantioselective functionalization of the cyclopropyl (B3062369) ring or the installation of a chiral center via a coupling reaction at the C-I bond.

Catalytic asymmetric 1,2-oxytrifluoromethylation of styrenes using chiral catalysts provides a template for how such transformations could be approached. nih.govmdpi.com For instance, a chiral catalyst could direct the addition of a nucleophile to a derivative of this compound, creating a stereocenter. The development of novel chiral ligands for transition metals or the use of organocatalysis will be instrumental in achieving high enantioselectivity. nih.gov Research into the synthesis of related chiral fluoro-substituted oxindoles also highlights the importance of developing stereoselective methods for creating complex fluorinated molecules. researchgate.net

Key strategies for future development include:

Asymmetric Cross-Coupling: Utilizing chiral ligands (e.g., chiral phosphines) in palladium- or copper-catalyzed reactions to couple the aryl iodide with prochiral nucleophiles.

Directed C-H Functionalization: Employing a chiral directing group to achieve enantioselective functionalization of a C-H bond on the aromatic ring or cyclopropyl moiety.

Enantioselective Ring Opening: Developing catalytic systems that can open the cyclopropyl ring in an enantioselective manner to generate chiral products.

Emerging Reactivity of the Cyclopropoxy, Fluoro, and Iodo Functional Groups

The interplay between the electron-donating cyclopropoxy group and the electron-withdrawing halogen atoms creates a unique electronic landscape on the aromatic ring, suggesting novel and underexplored reactivity.

Cyclopropoxy Group: The cyclopropyl group is known to act as an electron donor through conjugation with the aromatic π-system. unl.pt Its high ring strain (approximately 27 kcal/mol) also makes it susceptible to ring-opening reactions under certain conditions (e.g., with electrophiles or under radical conditions), providing a pathway to more complex aliphatic chains attached to the aromatic core. nih.govresearchgate.netacs.org Future work could explore Lewis acid or transition-metal-catalyzed ring-opening reactions to access novel scaffolds.

Fluoro Group: The fluorine atom's high electronegativity strongly influences the reactivity of the aromatic ring. While it is a deactivator for electrophilic aromatic substitution, its strong negative inductive effect can activate adjacent positions for nucleophilic aromatic substitution (SNAr). quora.com The C-F bond is generally robust, making it a valuable feature for metabolic stability in drug candidates; however, its activation for cross-coupling remains a significant challenge and a direction for future research. wikipedia.org

Iodo Group: The C-I bond is the most reactive site for traditional cross-coupling reactions due to its relatively low bond dissociation energy. scribd.com This allows for selective functionalization via Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Beyond these well-established methods, the iodo group can participate in radical reactions and the formation of hypervalent iodine species, opening avenues for diverse chemical transformations. nih.gov

The combination of these three groups suggests potential for regioselective sequential functionalization. For example, the iodo group can be addressed first using standard cross-coupling, followed by a potential SNAr reaction displacing the fluorine under harsh conditions, or a C-H activation reaction directed by the cyclopropoxy group.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropoxy-1-fluoro-3-iodobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Fluorination : Introduce fluorine via electrophilic aromatic substitution (EAS) using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Cyclopropoxy Group Addition : Employ nucleophilic substitution (SN2) with cyclopropanol under basic conditions (e.g., NaH/DMF) at 60–80°C.

Iodination : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with iodine, or employ iodonium salts (e.g., NIS) in acidic media.

Q. Key Optimization Parameters :

| Step | Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor® | 25–40 | MeCN | 65–75 |

| Cyclopropoxy Addition | NaH, cyclopropanol | 60–80 | DMF | 50–60 |

| Iodination | LDA/I₂ | -78 → 0 | THF | 70–85 |

Note : Monitor regioselectivity using in situ NMR to confirm iodine placement at the 3-position .

Q. How should researchers characterize this compound, and what spectral discrepancies might arise?

Methodological Answer :

- NMR : Use -NMR to confirm fluorine integration (~δ -110 to -120 ppm for aromatic F) and -NMR for cyclopropoxy protons (δ 0.5–1.5 ppm, multiplet).

- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ at m/z 322.9712 (calculated for C₉H₇FIO).

- X-ray Crystallography : Resolves ambiguities in regiochemistry and steric effects from the cyclopropoxy group.

Q. Common Data Contradictions :

- Fluorine Deshielding : Polar solvents may shift -NMR signals by 2–5 ppm.

- Iodine Loss in MS : Fragmentation during ionization can lead to false [M-I]⁺ peaks. Use soft ionization techniques (e.g., ESI) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of iodination in this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for iodination. The cyclopropoxy group’s electron-donating effect directs iodination to the 3-position via resonance stabilization.

- NBO Analysis : Quantify charge distribution to validate directing effects. For example, the iodine atom’s partial charge (~-0.25 e) stabilizes adjacent electrophilic attack.

- Kinetic vs. Thermodynamic Control : Simulate reaction pathways at varying temperatures to optimize para/ortho selectivity .

Q. What experimental strategies resolve contradictions in degradation studies under thermal vs. photolytic conditions?

Methodological Answer : Contradictions arise due to competing degradation pathways:

- Thermal Degradation (100–150°C) : Cyclopropoxy ring opening dominates, forming 1-fluoro-3-iodophenol.

- Photolysis (UV, 254 nm) : C-I bond cleavage generates aryl radicals, leading to dimerization or cross-coupling byproducts.

Q. Analytical Workflow :

HPLC-MS : Track degradation products using a C18 column (ACN/H₂O gradient).

EPR Spectroscopy : Detect radical intermediates during photolysis.

Control Experiments : Compare inert (N₂) vs. aerobic conditions to isolate oxidative pathways.

| Condition | Major Product | Mechanism |

|---|---|---|

| Thermal | 1-Fluoro-3-iodophenol | Cyclopropoxy ring opening |

| Photolytic | Biaryl dimers | Radical recombination |

Reference : Longitudinal factorial invariance models can validate degradation kinetics .

Q. How can researchers design experiments to address discrepancies in catalytic coupling reactions involving this compound?

Methodological Answer : Discrepancies in cross-coupling yields (e.g., Suzuki vs. Ullmann) often stem from:

- Iodine Lability : Use Pd(PPh₃)₄ with aryl boronic acids (Suzuki) under N₂ to prevent iodine loss.

- Solvent Effects : DMF improves solubility but may deactivate catalysts; switch to toluene for Ullmann reactions.

Q. Case Study :

| Reaction | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 40–50 |

| Ullmann | CuI/1,10-phenanthroline | Toluene | 60–70 |

Q. Troubleshooting :

- SEM Analysis : Compare catalyst surface adsorption using SEM-EDS to identify deactivation mechanisms.

- Time-Resolved IR : Monitor intermediate formation during coupling .

Q. What methodological frameworks are recommended for analyzing contradictory spectral or reactivity data?

Methodological Answer : Adopt the following frameworks:

Structural Equation Modeling (SEM) : Test hypotheses about competing degradation pathways (e.g., configural invariance models ).

PICO/FINER Criteria : Refine research questions to isolate variables (e.g., "Does solvent polarity affect iodination yield?").

Cross-Lagged Panel Analysis : Track time-dependent changes in stability (e.g., 1-week vs. 1-year degradation ).

Q. Example Workflow :

- Step 1 : Replicate experiments under controlled conditions (e.g., humidity, light exposure).

- Step 2 : Apply SEM to model direct/indirect effects of variables (e.g., temperature → yield).

- Step 3 : Use bootstrapping to validate statistical robustness (n ≥ 30 replicates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.